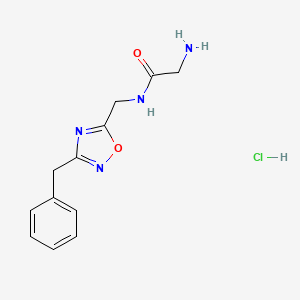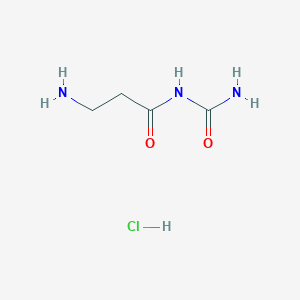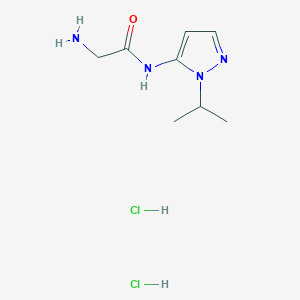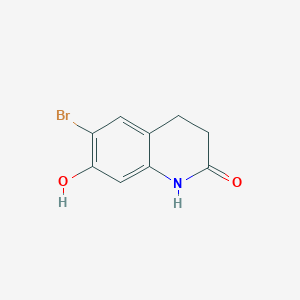
N-(morpholin-2-ylmethyl)pyridazin-3-amine
Übersicht
Beschreibung
N-(Morpholin-2-ylmethyl)pyridazin-3-amine (NMPMPA) is an organic compound with a wide range of applications in the scientific research field. It is a derivative of pyridazin-3-amine and is used in various biochemical and physiological experiments. NMPMPA has been studied extensively in recent years due to its unique properties and potential for use in a variety of applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
N-(morpholin-2-ylmethyl)pyridazin-3-amine and its derivatives are prominent in the synthesis and characterization of various chemical compounds. For instance, the compound has been used in the development of imidazoazines via flash vacuum thermolysis, demonstrating the compound's utility in synthesizing heterocyclic compounds with high yields and regioselectivity (Justyna et al., 2017). Moreover, it's a key player in creating polysubstituted pyridazinones, showcasing its role in the drug discovery process through sequential nucleophilic aromatic substitution reactions (Pattison et al., 2009).
Antimicrobial and Anticancer Activities
The compound is also significant in the synthesis of derivatives that exhibit antimicrobial and anticancer activities. For example, certain pyridazinone-acetohydrazide derivatives containing the compound have shown promising activities against both Gram-positive and Gram-negative bacteria (Sukuroglu et al., 2012). Additionally, derivatives synthesized from this compound have been evaluated for their anticancer activities, indicating their potential in medicinal chemistry and drug development (Kumar et al., 2013).
Catalysis and Material Science
In the realm of catalysis and material science, the compound finds applications in the development of new materials with desirable properties. For instance, it has been involved in the synthesis of new materials with distinctive optical properties, highlighting its importance in creating advanced materials for various applications (Palion-Gazda et al., 2019).
Other Scientific Endeavors
Moreover, the compound and its derivatives have been utilized in a wide array of scientific endeavors, ranging from the development of novel Schiff-base complexes with potential anticancer activities to the synthesis of an array of novel compounds with significant biological activities (Rezaeivala et al., 2020), (Thanusu et al., 2010).
Eigenschaften
IUPAC Name |
N-(morpholin-2-ylmethyl)pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-2-9(13-12-3-1)11-7-8-6-10-4-5-14-8/h1-3,8,10H,4-7H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMVPKJFFVRRFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CNC2=NN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(morpholin-2-ylmethyl)pyridazin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



iodonium p-toluenesulfonate](/img/structure/B1377793.png)










![tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate](/img/structure/B1377814.png)

